6-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-[3-(DIETHYLAMINO)PROPYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of 6-[3-(DIETHYLAMINO)PROPYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the diethylamino propyl and methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrrolopyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The diethylamino propyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[3-(DIETHYLAMINO)PROPYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives with different functional groups. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 6-[3-(DIETHYLAMINO)PROPYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H30N4O3/c1-6-25(7-2)13-8-14-26-15-18-19(21(27)24(4)22(28)23(18)3)20(26)16-9-11-17(29-5)12-10-16/h9-12,15H,6-8,13-14H2,1-5H3 |
InChI Key |
IFOTUPZNZJSVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C=C2C(=C1C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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